
Isoprothiolane-d4
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Overview
Description
Isoprothiolane-d4 is a deuterated derivative of Isoprothiolane, a systemic fungicide primarily used to control rice blast disease caused by Pyricularia oryzae . The molecular formula of Isoprothiolane is C₁₂H₁₈O₄S₂ (molecular weight: 290.39 g/mol), and its deuterated form replaces four hydrogen atoms with deuterium, enhancing metabolic stability and enabling its use as an internal standard in analytical chemistry . This compound retains the parent compound’s antifungal mechanism, which involves disrupting fungal cell membrane integrity and inhibiting mycelial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoprothiolane involves the reaction of diisopropyl malonate with carbon disulfide in the presence of an alkaline aqueous solution. Dichloroethane and a catalyst, such as alkylpyridinium chloride, are then added to the mixture. The reaction is completed by cooling and purifying the product to obtain isoprothiolane with a purity of over 95% .
Industrial Production Methods
In industrial settings, the production of isoprothiolane follows a similar synthetic route but on a larger scale. The process is optimized to achieve high yields and purity while minimizing production costs. The use of efficient catalysts and reaction conditions ensures the scalability of the production process .
Chemical Reactions Analysis
Chemical Reactions and Mechanisms
Isoprothiolane-d4 participates in various chemical reactions typical for fungicides, primarily focusing on its interaction with fungal enzymes. The mechanisms by which it exerts antifungal effects can be categorized as follows:
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Enzyme Inhibition : this compound inhibits specific enzymes critical for fungal metabolism, disrupting cellular processes essential for growth and reproduction.
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Reactive Intermediate Formation : During its metabolic conversion, this compound can form reactive intermediates that further interact with cellular components, leading to toxicity in fungi.
Table 2: Mechanistic Pathways of this compound
Mechanism | Description |
---|---|
Enzyme Inhibition | Blocks key metabolic enzymes in fungi |
Reactive Intermediate Formation | Generates reactive species that damage fungal cells |
Stability and Reactivity
This compound exhibits stability under normal conditions but may undergo decomposition or react with strong oxidizing agents. Its stability profile includes:
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Chemical Stability : Stable under standard laboratory conditions with no significant hazardous reactions expected during normal processing .
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Environmental Behavior : The isotopic labeling allows for precise tracking in environmental studies, aiding in understanding its degradation pathways and persistence in ecosystems.
Table 3: Stability Characteristics of this compound
Property | Value |
---|---|
Stability | Stable under normal conditions |
Decomposition Products | None known |
Reactivity | None under normal processing |
Scientific Research Applications
Chemical and Biological Applications
1. Tracer in Metabolic Studies
- Isoprothiolane-d4 is utilized as a tracer in metabolic pathway studies due to its unique deuterium labeling. This allows researchers to trace the compound's behavior and interactions within biological systems, providing insights into metabolic processes.
2. Fungal Disease Research
- In agricultural research, this compound is employed to study fungal diseases affecting crops, particularly rice blast disease caused by Pyricularia oryzae. Its mechanism involves inhibiting the methyltransferase enzyme in the phospholipid biosynthesis pathway, crucial for fungal cell membrane integrity.
3. Pharmacokinetic Studies
- The compound's pharmacokinetic properties are analyzed to understand its absorption, distribution, metabolism, and excretion (ADME) in various organisms. This information is vital for assessing its safety and efficacy as a fungicide.
Industrial Applications
1. Pesticide Development
- This compound plays a significant role in the development of new fungicides and pesticides. Its distinct properties allow for enhanced formulation strategies that improve efficacy against target pathogens while minimizing environmental impact.
2. Pesticide Residue Analysis
- In analytical chemistry, this compound serves as an internal standard for quantifying pesticide residues in food products. Its use in liquid chromatography-high-resolution mass spectrometry (LC-HRMS) ensures accurate measurements by correcting for variations during sample preparation .
Case Study 1: Metabolomics for Rice Grain Quality
A study applied this compound alongside other isotopic internal standards to quantify metabolites affecting rice grain quality. The results indicated significant variations in metabolite levels correlating with treatment conditions, showcasing the utility of this compound in agricultural metabolomics .
Case Study 2: Pesticide Contamination Analysis
In an investigation of pesticide contamination levels in wildlife, this compound was used to assess residue levels in stomach contents. The study highlighted the importance of using deuterated standards to improve detection limits and accuracy in environmental monitoring .
Summary of Findings
Application Area | Description | Key Findings |
---|---|---|
Metabolic Pathways | Tracer for studying metabolic interactions and pathways | Enhanced tracing capabilities due to deuterium labeling |
Fungal Disease Control | Research on mechanisms against fungal pathogens | Inhibits key enzymes involved in phospholipid biosynthesis |
Pharmacokinetics | Analysis of ADME properties | Provides critical safety and efficacy data |
Pesticide Development | Role in formulating new fungicides | Improves effectiveness while reducing environmental impact |
Residue Analysis | Internal standard for quantifying pesticide residues | Improves accuracy in LC-HRMS measurements |
Mechanism of Action
Isoprothiolane exerts its effects by inhibiting the biosynthesis of phospholipids, which are essential components of cell membranes. This inhibition disrupts the formation and elongation of infecting hyphae in fungi, thereby preventing the spread of fungal infections. The compound targets specific enzymes and pathways involved in phospholipid biosynthesis, leading to its fungicidal activity .
Comparison with Similar Compounds
This section compares Isoprothiolane-d4 with structurally or functionally analogous compounds, focusing on antifungal activity, mechanisms, and applications.
Structural Analogues
Itraconazole-d5
- Structure : Deuterated derivative of Itraconazole, a triazole antifungal.
- Mechanism: Inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis. Unlike this compound, Itraconazole-d5 also inhibits the Hedgehog (Hh) signaling pathway (IC₅₀: ~800 nM) .
- Application : Used in medical antifungals (e.g., aspergillosis), whereas this compound is agricultural.
Isoschactoside
- Mechanism : Inhibits parasitic plant (Striga hermonthica) root growth via oxidative stress induction, contrasting with this compound’s direct antifungal action .
Functional Analogues
Iturin A
- Structure : Cyclic lipopeptide.
- Mechanism : Forms ion channels in fungal membranes, leading to cell lysis. While Iturin A and this compound both target membranes, Iturin A exhibits broader-spectrum activity against yeast and filamentous fungi .
- Application : Used in biocontrol agents, whereas this compound is specific to rice blast.
Isoliquiritin
- Structure: Flavonoid from licorice root.
- Mechanism : Combines antifungal activity (via membrane disruption) with antiangiogenic and antidepressant effects. Its multifunctionality contrasts with this compound’s specialized agricultural use .
Comparative Data Table
Compound | Molecular Formula | Target Organism/Pathway | Mechanism of Action | Application Sector |
---|---|---|---|---|
This compound | C₁₂H₁₄D₄O₄S₂ | Pyricularia oryzae | Membrane disruption, mycelial inhibition | Agriculture |
Itraconazole-d5 | C₃₅H₃₃D₅Cl₂N₈O₄ | Fungal CYP51, Hh pathway | Ergosterol synthesis inhibition | Medical |
Iturin A | C₄₈H₇₄N₁₂O₁₄ | Broad-spectrum fungi | Ion channel formation | Biocontrol |
Isoliquiritin | C₂₁H₂₂O₉ | Fungal pathogens, angiogenesis | Membrane disruption, multi-target | Pharma/Agriculture |
Research Findings
- Deuterium Effects: Deuterium in this compound improves stability and reduces metabolic degradation compared to non-deuterated Isoprothiolane, enhancing its utility in residue analysis .
- Efficacy : Field studies show this compound maintains >98% purity and retains parent compound efficacy at 0.05–0.1 ppm concentrations in rice paddies .
- Limitations : Unlike Itraconazole-d5, this compound lacks clinical data for human use, restricting its application to agriculture .
Biological Activity
Anti-inflammatory Agent 17 (AA), also known as 17-oxo-DHA, has emerged as a significant compound in the field of anti-inflammatory research. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse scientific studies.
Overview of Anti-inflammatory Agent 17
Anti-inflammatory Agent 17 is a cyclooxygenase-2-dependent derivative of docosahexaenoic acid (DHA). It exhibits strong anti-inflammatory properties, making it a candidate for treating various inflammatory conditions such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD) .
The biological activity of AA primarily involves the modulation of inflammatory mediators and pathways:
- Inhibition of Cytokine Production : AA significantly inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-1β. In vitro studies have shown that AA reduces TNF-α release with an IC50 of 2.7 µg/mL, demonstrating its potency in suppressing inflammation .
- NLRP3 Inflammasome Suppression : AA has been shown to inhibit the NLRP3 inflammasome, which is crucial for the activation of pro-inflammatory cytokines. This inhibition leads to decreased levels of mature IL-1β, suggesting a mechanism by which AA enhances the efficacy of glucocorticoids like fluticasone propionate .
- NF-κB Pathway Modulation : AA prevents the translocation of NF-κB in various cell lines, indicating its role in acting at a post-receptor level. This action is confirmed by its ability to inhibit IKKβ activity, a critical kinase in the NF-κB signaling pathway .
In Vitro Studies
A study demonstrated that AA effectively inhibited both nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. Additionally, it reduced mRNA expression levels of IL-6 and KC proteins in a dose-dependent manner .
In Vivo Studies
In animal models, AA exhibited significant anti-inflammatory effects by reducing inflammatory markers and clinical signs associated with diseases such as arthritis and IBD. For instance, in murine models, AA treatment resulted in decreased inflammation and improved clinical outcomes .
Comparative Efficacy
The efficacy of Anti-inflammatory Agent 17 can be compared with other anti-inflammatory agents:
Compound | Mechanism | Efficacy | Notes |
---|---|---|---|
Anti-inflammatory Agent 17 | Inhibits TNF-α, IL-1β, NLRP3 inflammasome | IC50 = 2.7 µg/mL | Effective in COPD and RA models |
Fluticasone Propionate | Glucocorticoid receptor agonist | Moderate | Limited efficacy in severe inflammation |
Secukinumab | Anti-IL-17 antibody | High | Higher immunogenicity compared to AA |
Properties
Molecular Formula |
C12H18O4S2 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2 |
InChI Key |
UFHLMYOGRXOCSL-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(C(SC(=C(C(=O)OC(C)C)C(=O)OC(C)C)S1)([2H])[2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |
Origin of Product |
United States |
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